5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride
Description
Properties
Molecular Formula |
C15H22Cl2N4S |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
5-methyl-N-[6-(piperidin-4-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C15H20N4S.2ClH/c1-11-10-17-15(20-11)19-14-4-2-3-13(18-14)9-12-5-7-16-8-6-12;;/h2-4,10,12,16H,5-9H2,1H3,(H,17,18,19);2*1H |
InChI Key |
IWUVZVIRPBAWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC=CC(=N2)CC3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch–Traumann Synthesis
The thiazole core is synthesized via Hantzsch–Traumann cyclization. A representative protocol involves reacting 3-chloro-2,4-pentanedione with thiourea derivatives in ethanol under reflux (18–24 hours). For example:
- Step 1 : 5-Acetylthiazole intermediates are formed using 1-cyclopentylthiourea and 3-chloro-2,4-pentanedione in ethanol at 80°C, yielding 85–92% purity after silica gel chromatography.
- Step 2 : Enaminone formation via treatment with DMF-DMA (N,N-dimethylformamide dimethyl acetal) or Bredereck’s reagent generates reactive intermediates for subsequent pyrimidine coupling.
Alternative Thiazole Pathways
Patent US8058440B2 describes phosphorus sulfide-mediated cyclization of piperidone derivatives to form tetrahydrothiazolo[5,4-c]pyridines, though this method requires stringent control of stoichiometry to avoid over-sulfurization. Cyanamide-assisted ring closure under catalytic secondary amines (e.g., morpholine) offers improved regioselectivity for 5-methyl substitution.
Pyridine-Piperidine Coupling
Buchwald–Hartwig Amination
The pyridine-piperidine linkage is established via palladium-catalyzed coupling. A typical procedure involves:
- Reagents : Pd₂(dba)₃, Xantphos, potassium tert-butoxide.
- Conditions : Toluene at 110°C for 5 hours under nitrogen.
- Yield : 60–75% for tert-butyl-protected intermediates, as reported in US10351556B2.
Post-coupling, Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:1) liberates the piperidine amine.
Reductive Amination
Alternative approaches employ reductive amination of 6-bromopyridine-3-carbaldehyde with piperidin-4-ylmethanamine using sodium triacetoxyborohydride. This method achieves 70–80% yield but requires careful pH control to minimize imine hydrolysis.
Final Assembly and Salt Formation
Amide Bond Formation
The thiazol-2-amine and pyridine-piperidine intermediates are coupled via amide bond formation:
Dihydrochloride Salt Preparation
The free base is treated with hydrogen chloride (HCl) gas in ethanol or aqueous HCl (2 M) at 0–5°C. Crystallization yields the dihydrochloride salt with >98% purity, as validated by PXRD and DSC analyses in US10351556B2.
Optimization and Industrial Scalability
Protecting Group Strategies
- Boc Protection : tert-Butoxycarbonyl (Boc) groups prevent undesired side reactions during piperidine functionalization. Deprotection with TFA avoids residual phosphorous salts common in DPPA-mediated Curtius rearrangements.
- Methyl Ester Intermediates : Ethyl chloroformate derivatives enhance solubility for liquid-phase reactions, simplifying purification.
Solvent and Catalyst Selection
- Solvents : Anhydrous THF and toluene minimize hydrolysis, while ethanol/water mixtures facilitate crystallization.
- Catalysts : Pd₂(dba)₃/Xantphos systems outperform Pd(OAc)₂ in aryl amination, reducing reaction times by 30%.
Analytical and Spectroscopic Validation
Characterization Data
Purity Assessment
- HPLC : >99% purity (C18 column, acetonitrile/water + 0.1% TFA).
- PXRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm crystalline dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is a derivative of thiazole and pyridine, which are known for their pharmacological properties. Thiazole derivatives, in particular, have been associated with a wide range of biological activities including antimicrobial, antifungal, and anticancer effects. The incorporation of piperidine moieties enhances the compound's binding affinity to biological targets, making it a candidate for further development as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine exhibit potent antimicrobial properties. For instance, thiazolo[4,5-b]pyridines have shown effective inhibition against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound could be developed into a novel antibiotic.
Anticancer Potential
The compound's structure suggests potential for anticancer activity. Similar thiazole derivatives have been reported to inhibit key enzymes involved in cancer progression, such as DNA gyrase and MurD . Molecular docking studies indicate favorable interactions with these targets, which could lead to the development of new anticancer agents.
Biological Assays and Characterization
Extensive biological assays have been conducted to evaluate the efficacy of compounds related to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride. These include:
In Vitro Studies
In vitro studies using cell lines such as HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) have shown promising results regarding cytotoxicity and cell viability . The MTT assay has been employed to assess the cytotoxic effects of synthesized derivatives, indicating that certain modifications can enhance or reduce toxicity.
Molecular Docking Studies
Molecular docking studies reveal that the compound exhibits good binding affinities towards various biological targets. These computational methods allow researchers to predict how well the compound might interact with specific proteins involved in disease pathways, providing insights into its potential therapeutic applications .
Case Studies and Research Findings
Several case studies highlight the applications of thiazole and pyridine derivatives in drug discovery:
Mechanism of Action
The mechanism of action of 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis with structurally related N,4-diheteroaryl 2-aminothiazole derivatives reveals critical distinctions:
Counterion and Protonation Effects
- Dihydrochloride vs. Mono-Hydrobromide: The target compound’s dual protonation enhances ionic interactions, promoting stability and solubility compared to mono-hydrobromide salts (e.g., Compounds 3 and 4). Chloride’s higher polarity than bromide further improves aqueous compatibility .
- Protonation Sites : In Compound 3, protonation occurs at the pyridine nitrogen, while in Compound 4, the methoxypyridine nitrogen is protonated. The target compound likely protonates at both pyridine and piperidine nitrogens, enabling stronger intermolecular interactions.
Hydrogen Bonding and Crystallinity
Pharmacological Implications
- Piperidine vs.
- Bioavailability: The dihydrochloride salt’s solubility may translate to higher oral bioavailability than mono-hydrobromide analogs, critical for systemic drug delivery.
Biological Activity
5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a piperidine moiety, and a pyridine derivative, which are known to contribute to various pharmacological activities. The molecular formula is , and it has a molecular weight of approximately 348.30 g/mol.
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The thiazole and piperidine groups are particularly noted for their roles in enzyme inhibition and receptor modulation.
1. Anticancer Activity
Studies have shown that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
2. Antimicrobial Properties
The compound's structure suggests potential antibacterial activity. Similar piperidine derivatives have been reported to exhibit significant inhibition against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell wall synthesis or function.
Biological Activity Data
| Activity Type | Reference Studies | Observed Effects |
|---|---|---|
| Anticancer | Kumar et al., 2014; Zhang et al., 2014 | Inhibition of cell proliferation |
| Antimicrobial | Omar et al., 1996; Tan et al., 2006 | Inhibition of bacterial growth |
| Enzyme Inhibition | Li et al., 2014; Nithiya et al., 2011 | AChE inhibition |
| Anti-inflammatory | Aziz-ur-Rehman et al., 2011 | Reduced inflammation markers |
Case Studies
Several studies have explored the biological activity of compounds structurally related to 5-methyl-N-(6-(piperidin-4-ylmethyl)pyridin-2-yl)thiazol-2-amine dihydrochloride:
- Anticancer Study : A study by Kumar et al. (2014) investigated a series of thiazole derivatives, revealing that certain modifications led to enhanced potency against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Efficacy : Research conducted by Omar et al. (1996) demonstrated that derivatives containing piperidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the piperidine ring in enhancing membrane permeability.
- Enzyme Inhibition : A study focusing on enzyme inhibitors found that thiazole derivatives could effectively inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease (Li et al., 2014).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
